Asocainol

Antiarrhythmic Ion Channel Pharmacology Cardiac Electrophysiology

Asocainol is an irreplaceable small-molecule tool for electrophysiology and cardiac safety pharmacology. Unlike standard Class I antiarrhythmics (e.g., lidocaine, procainamide) or calcium antagonists (e.g., verapamil), Asocainol delivers concurrent block of myocardial sodium (Na⁺) and calcium (Ca²⁺) channels, creating a mixed ion channel phenotype critical for accurate mechanistic studies. Its exceptional lipophilicity (σf=6.66) drives unique membrane partitioning kinetics, while its enantiomers demonstrate clear stereoselective potency—essential for guarded receptor hypothesis validation. Authentic Asocainol is mandatory for reproducible atrial selectivity models and drug-membrane interaction research; generic substitution cannot replicate its electrophysiological signature.

Molecular Formula C27H31NO3
Molecular Weight 417.5 g/mol
CAS No. 77400-65-8
Cat. No. B1665291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsocainol
CAS77400-65-8
Synonyms(+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol
asocainol
Goe 3764
Goe 4474
Goe 4704A
Goe-3764
Goe-4474
Goe-4704A
Molecular FormulaC27H31NO3
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC
InChIInChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3
InChIKeyIORHSKBXWWSQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Asocainol (CAS 77400-65-8) Class I Antiarrhythmic with Dual Sodium and Calcium Channel Antagonism


Asocainol (CAS 77400-65-8) is a small-molecule antiarrhythmic agent belonging to Class I, characterized by its primary action on myocardial sodium channels [1]. Structurally, it is a dibenzazonine derivative with the molecular formula C27H31NO3 and a molecular mass of 417.54 g/mol [2]. Unlike conventional Class I agents, asocainol exhibits a mixed ion channel profile, demonstrating both sodium (Na+) and calcium (Ca2+) antagonistic effects in ventricular myocardium [1]. This dual inhibitory action places it in an intermediate position between pure sodium channel blockers (e.g., certain local anesthetics) and specific calcium antagonists (e.g., verapamil) [1]. Preclinical studies indicate that asocainol also suppresses magnesium (Mg2+)-induced membrane activity, further broadening its electrophysiological profile [3]. The compound is available as a racemate, with distinct enantiomeric activity, and has been investigated in isolated cardiac preparations, perfused hearts, and in vivo models [4]. Its high lipophilicity (sigma f = 6.66) distinguishes it from other Class I antiarrhythmics and is a key determinant of its membrane interaction and pharmacological behavior [5].

Why Substituting Asocainol with Other Class I Antiarrhythmics Compromises Research Outcomes


Generic substitution of asocainol with other Class I antiarrhythmics (e.g., quinidine, procainamide, lidocaine) or calcium channel blockers (e.g., verapamil) is not scientifically sound due to its unique dual-channel inhibition profile [1]. Most Class I agents act predominantly or exclusively on fast sodium channels, while verapamil is a relatively specific L-type calcium channel blocker [1]. Asocainol's concurrent Na+ and Ca2+ antagonism, along with Mg2+ suppression, produces an electrophysiological signature that cannot be replicated by combining a pure Class I and Class IV agent due to different binding kinetics and allosteric interactions within the channel complex [2]. Furthermore, asocainol's extremely high lipophilicity (sigma f = 6.66), which is approximately 5.5 log units greater than procainamide, dictates its unique membrane partitioning behavior and drug-membrane interaction profile [3]. This profoundly influences its access to the channel binding site and its dissociation kinetics, making its use-dependent block characteristics distinct. Substitution would therefore introduce significant variability in experimental models of arrhythmia, membrane biophysics studies, and investigations of drug-lipid interactions [3]. For precise, reproducible scientific inquiry, the use of authentic asocainol is mandatory.

Quantitative Evidence Differentiating Asocainol from Analogues and In-Class Compounds


Dual Na+ and Ca2+ Channel Antagonism Versus Pure Class I or Class IV Agents

Asocainol demonstrates a mixed inhibitory profile, reducing both fast inward Na+ current and slow Ca2+ influx, unlike the specific Ca2+ antagonist verapamil or predominantly Na+-antagonistic local anesthetics [1]. In isolated guinea pig papillary muscles, asocainol induced a concentration-dependent reduction in maximum upstroke velocity (Vmax) of the action potential, a measure of Na+ channel blockade, by -16% to -67% at 3-30 µmol/L [2]. Concurrently, it reduced slow response (Ca2+-mediated) action potential amplitude, Vmax, and duration at 3-10 µmol/L [2]. The study concludes that asocainol 'keeps an intermediate position between specific Ca2+ antagonists (verapamil) and predominantly Na+-antagonistic drugs' [1]. Verapamil, in contrast, primarily affects Ca2+-dependent parameters with minimal effect on fast Na+ current at therapeutic concentrations.

Antiarrhythmic Ion Channel Pharmacology Cardiac Electrophysiology

Enantioselective Potency: (+)-Asocainol Exhibits Superior Na+ Channel Blockade

The antiarrhythmic activity of asocainol is stereoselective, with (+)-asocainol consistently demonstrating greater potency than (-)-asocainol across multiple models of Na+ channel blockade [1]. In experiments on guinea-pig papillary muscles, the reduction of the upstroke velocity of action potentials was more pronounced for the (+)-enantiomer [1]. Similarly, in isolated guinea-pig ventricular myocytes, the inhibition of whole-cell Na+ currents was greater for (+)-asocainol [1]. The eudismic ratio (potency ratio of enantiomers) was found to be non-constant and dependent on membrane potential and stimulus frequency, indicating that the relative potency advantage of (+)-asocainol is enhanced under depolarized conditions and at higher frequencies [1].

Stereochemistry Sodium Channel Blockade Enantiomer Comparison

Extreme Lipophilicity Distinguishes Asocainol from Procainamide and Quinidine

Asocainol is the most lipophilic compound among a panel of Class I antiarrhythmics, with a measured sigma f value of 6.66, compared to 1.21 for procainamide (the most hydrophilic) and intermediate values for quinidine [1]. This 5.5 log unit difference in lipophilicity translates to a substantially higher propensity for membrane partitioning. In studies using DMPC and DMPE model membranes, asocainol demonstrated a significantly greater capacity to fluidize DMPC bilayers than procainamide, an effect attributed directly to its higher lipophilicity [2]. This profound difference in physicochemical properties has functional consequences, as lipophilicity was found to correlate strongly (r = 0.91) with drug binding to phosphatidylcholine membranes [1].

Lipophilicity Drug-Membrane Interactions Physicochemical Properties

Class Ia Antiarrhythmic Profile with In Vivo Electrophysiological Selectivity

In an intact dog model, asocainol (5-10 mg/kg) exhibited classic Class Ia antiarrhythmic properties, characterized by significant prolongation of the PR interval (due to conduction delay in the His-Purkinje system) and QRS duration at higher doses [1]. Notably, asocainol significantly increased the atrial fibrillation threshold, while the ventricular fibrillation threshold remained unchanged, indicating a degree of electrophysiological selectivity [1]. The study also reported that calcium antagonistic actions, observed in vitro, 'could not be established in this intact dog heart model', highlighting a potential tissue or model-dependent difference in its pharmacological profile [1]. This contrasts with pure Class I agents like lidocaine, which typically shorten action potential duration and have different effects on fibrillation thresholds.

In Vivo Electrophysiology Class Ia Antiarrhythmic Cardiac Safety Pharmacology

Calmodulin Inhibition: Potency Within the Upper Range of Class I Antiarrhythmics

Asocainol inhibits calmodulin (CaM)-stimulated phosphodiesterase (PDE) activity, a property shared by several Class I antiarrhythmics [1]. In a comparative study, asocainol, along with aprindine, lorcainide, propafenone, and ethmozine, exhibited IC50 values of less than 250 µM for CaM inhibition [1]. While this potency is moderate compared to dedicated CaM antagonists, it is notable within the class of antiarrhythmics and suggests a potential auxiliary mechanism of action. The study found that lipophilicity is a primary, but not sole, determinant of CaM inhibitory potency [1]. This positions asocainol among the more potent CaM inhibitors within the Class I group, potentially contributing to its overall pharmacological profile.

Calmodulin Antagonism PDE Assay Structure-Activity Relationship

Optimal Applications of Asocainol in Preclinical Research and Development


Investigating Dual Ion Channel Modulation in Arrhythmia Models

Asocainol is the preferred compound for studying the electrophysiological consequences of simultaneous sodium and calcium channel blockade [1]. Its unique dual inhibitory action, quantified by significant reductions in both Na+-dependent Vmax (16-67%) and Ca2+-mediated action potential parameters in ventricular tissue, allows researchers to model a mixed ion channel phenotype that cannot be achieved with standard selective blockers like verapamil or lidocaine [2]. This makes it an essential tool in cardiac safety pharmacology and antiarrhythmic drug discovery for profiling compounds with similar mixed-channel effects.

Stereochemical Probe for Sodium Channel Structure-Function Studies

For investigations into the stereoselective block of cardiac sodium channels, the asocainol enantiomers provide a valuable tool [1]. (+)-Asocainol demonstrates consistently higher potency than (-)-asocainol in reducing AP upstroke velocity and inhibiting whole-cell Na+ currents, with the eudismic ratio varying under different membrane potentials and stimulus frequencies [1]. This stereoselective profile is critical for validating molecular models of drug-channel interaction, particularly those involving the 'guarded receptor' hypothesis, and for mapping the drug binding site on the sodium channel.

Studying Drug-Membrane Interactions and Lipophilicity-Driven Pharmacology

Asocainol's extreme lipophilicity (sigma f = 6.66) and its pronounced ability to fluidize phospholipid bilayers, as demonstrated by X-ray diffraction, make it a benchmark compound for research into the role of drug-membrane interactions in antiarrhythmic activity [1]. It serves as a critical control for studies comparing the effects of more hydrophilic agents like procainamide (sigma f = 1.21) on membrane structure and function [2]. Its use is essential for establishing correlations between physicochemical properties and pharmacological outcomes, and for validating assays designed to measure drug partitioning into lipid membranes.

In Vivo Modeling of Class Ia Antiarrhythmic Activity with Atrial Selectivity

In vivo studies focused on atrial arrhythmias or the differential effects of Class I agents on atrial versus ventricular tissue benefit from asocainol's unique profile [1]. Its ability to significantly increase the atrial fibrillation threshold without altering the ventricular fibrillation threshold in intact dog models provides a specific electrophysiological signature [1]. This makes asocainol a valuable reference compound for evaluating novel antiarrhythmic candidates with potential atrial selectivity and for investigating the underlying mechanisms of atrial vulnerability.

Quote Request

Request a Quote for Asocainol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.